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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-fluorophenol

Cat. No.: B1527655

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-
bromo-4-fluorophenol

Executive Summary

2-Amino-5-bromo-4-fluorophenol is a substituted aromatic compound with significant
potential as a versatile building block in medicinal chemistry and materials science. Its utility is
intrinsically linked to its three-dimensional structure and conformational preferences, which are
dictated by a complex interplay of electronic effects and intramolecular interactions. This guide,
intended for researchers, scientists, and drug development professionals, provides a
comprehensive exploration of the molecular structure of 2-Amino-5-bromo-4-fluorophenol. In
the absence of extensive empirical data for this specific molecule, we present a robust,
predictive framework grounded in established principles. We detail authoritative, field-proven
protocols for both computational and experimental determination of its conformational
landscape, empowering researchers to elucidate the structural nuances that govern its
reactivity and biological activity.

Introduction: The Structural Imperative in Molecular
Design

The precise arrangement of atoms in three-dimensional space—a molecule's conformation—is
a cornerstone of its chemical identity and function. For drug development professionals,
understanding the conformational landscape of a molecule is paramount, as it governs
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molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy.
2-Amino-5-bromo-4-fluorophenol presents a compelling case study. As a polysubstituted
phenol, it features a hydroxyl group, an amino group, and two halogen atoms (bromine and
fluorine), each contributing unique steric and electronic properties to the aromatic scaffold.

The ortho-positioning of the amino and hydroxyl groups strongly suggests the presence of a
stabilizing intramolecular hydrogen bond, a non-covalent interaction that can significantly
restrict rotational freedom and lock the molecule into a preferred, low-energy conformation. The
nature and strength of this bond, along with the electronic influence of the halogen
substituents, are critical determinants of the molecule's overall shape and reactivity. This guide
provides the theoretical basis and practical methodologies to rigorously define these structural
characteristics.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. While experimental
data is sparse, numerous properties can be reliably computed, providing a solid baseline for
further investigation. It is important to distinguish the target molecule, 2-Amino-5-bromo-4-
fluorophenol, from its isomer, 2-Amino-4-bromo-5-fluorophenol, for which some data is also
available[1][2][3].
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Property Value | Description Source

2-Amino-5-bromo-4-

IUPAC Name fluorophenol N/A
Molecular Formula CeHsBrFNO [4]
Molecular Weight 206.01 g/mol [4]
Canonical SMILES C1=C(C(=CC(=C1F)Br)O)N N/A
InChi Key QRRYTSCZSPPVQQ- N/A

UHFFFAOYSA-N

Expected to be a solid at room

Physical Form temperature [4]

Computed XLogP3 1.7 N/A
Hydrogen Bond Donors 2 (from -OH and -NHz2) N/A
Hydrogen Bond Acceptors 3 (from O, N, and F) N/A

The electronic character of the molecule is shaped by the interplay of its functional groups. The
hydroxyl (-OH) and amino (-NHz2) groups are strong activating, ortho-, para-directing groups
due to resonance effects. Conversely, the fluorine and bromine atoms are deactivating due to
their high electronegativity (inductive effect) yet are also ortho-, para-directing because of
resonance. This complex electronic profile is crucial for predicting reactivity in synthetic
applications.

The Conformational Landscape: A Theoretical
Perspective

The conformation of 2-Amino-5-bromo-4-fluorophenol is primarily governed by the rotational
freedom around the C-O and C-N single bonds. The orientation of the hydroxyl and amino
groups relative to the benzene ring and to each other defines the molecule’'s most stable state.

The Decisive Role of Intramolecular Hydrogen Bonding
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The proximity of the hydroxyl proton (a hydrogen bond donor) and the lone pair of electrons on
the amino nitrogen (a hydrogen bond acceptor) facilitates the formation of a stabilizing
intramolecular hydrogen bond (O-H-:-N). This interaction creates a pseudo-six-membered ring,
significantly lowering the system's overall energy and restricting the rotation of both functional
groups. This phenomenon is well-documented in ortho-substituted phenols and anilines[5][6]
[7]. The presence of this bond is expected to enforce a high degree of planarity between the O-
H and NHz groups and the aromatic ring.
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1. Initial Structure Generation

nput 3D Coords

2. Geometry Optimization (e.g., B3LYP/6-31G(d,p))

Optimized Geometry

3. Vibrational Frequency Analysis

Confirm Tfrue Minimum
(No Imaginary Frequencies)

[4. Potential Energy Surface (PES) Scan | (Scan C-O and C-N Dihedrals)j

Identify Maxima on PES Provides Energies of Minima

5. Transition State Optimization

Optimized TS Geometry

6. IRC Calculation (Confirm Transition States)

Connects Minima via TS

7. Data Analysis  (Identify Minima, Barriers, and Properties)
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2-Amino-5-bromo-4-fluorophenol
(Synthesized & Purified)

In Solution Solid/Solution

NMR Spectroscopy
(*H, 13C, 1°F, NOESY) IR Spectroscopy

X-ray Crystallography
(Requires Single Crystal)

Provides evidence of H-bonding

L Provides definitive atomic coordinates
and through-space proximities

Confirms H-bonding

Validated 3D Structure

& Conformation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://eric.ed.gov/?id=EJ1048348
https://eric.ed.gov/?id=EJ1048348
https://eric.ed.gov/?id=EJ1048348
https://www.jove.com/science-education/v/12294/ir-spectrum-peak-broadening-hydrogen-bonding
https://www.benchchem.com/product/b1527655#molecular-structure-and-conformation-of-2-amino-5-bromo-4-fluorophenol
https://www.benchchem.com/product/b1527655#molecular-structure-and-conformation-of-2-amino-5-bromo-4-fluorophenol
https://www.benchchem.com/product/b1527655#molecular-structure-and-conformation-of-2-amino-5-bromo-4-fluorophenol
https://www.benchchem.com/product/b1527655#molecular-structure-and-conformation-of-2-amino-5-bromo-4-fluorophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1527655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

